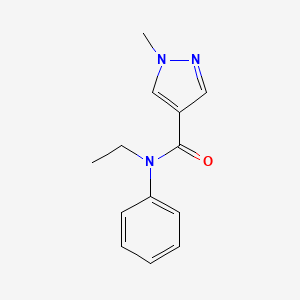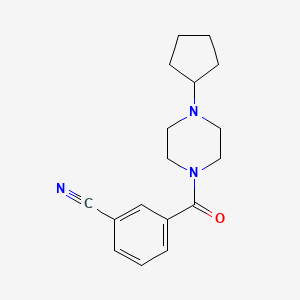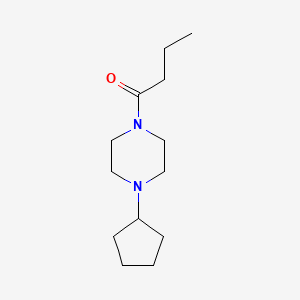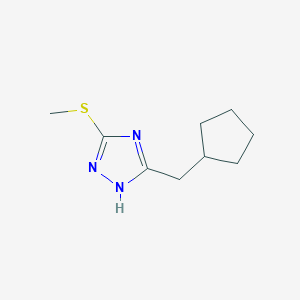![molecular formula C13H13FN2O2 B7502712 1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione, also known as EFMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EFMP is a pyrimidine derivative and belongs to the class of anticonvulsant drugs. The compound has been found to exhibit promising results in the treatment of neurological disorders such as epilepsy and bipolar disorder.
Wirkmechanismus
The exact mechanism of action of 1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione is not fully understood. However, studies have suggested that the compound acts by modulating the activity of certain neurotransmitters in the brain. This compound has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. This compound has also been found to exhibit anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione in laboratory experiments is its ability to modulate the activity of neurotransmitters in the brain. This makes it a valuable tool for studying the role of neurotransmitters in neurological disorders such as epilepsy and bipolar disorder. However, the complex synthesis process and limited availability of the compound may pose challenges for researchers.
Zukünftige Richtungen
There are several future directions for research on 1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione. One potential avenue of research is the development of more efficient synthesis methods for the compound. This could make it more widely available and facilitate further research on its therapeutic properties. Another area of research is the investigation of this compound's potential in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione involves the reaction of 3-fluorobenzylamine with ethyl acetoacetate and urea. The reaction takes place in the presence of a catalyst and solvent, and the product is obtained through purification and isolation techniques. The synthesis of this compound is a complex process that requires skilled personnel and specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione has been the subject of numerous scientific studies due to its potential therapeutic properties. The compound has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
1-ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-15-7-6-12(17)16(13(15)18)9-10-4-3-5-11(14)8-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKOSXIBBDAMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[1-(1-benzofuran-2-yl)ethylamino]-2-oxoethyl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7502634.png)
![N-(1,1-dioxothiolan-3-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B7502636.png)


![1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7502643.png)

![[1-[(1,1-dioxothiolan-3-yl)-methylamino]-1-oxopropan-2-yl] 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate](/img/structure/B7502673.png)

![1-Methyl-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyrimidine-2,4-dione](/img/structure/B7502688.png)
![4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide](/img/structure/B7502704.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)

![2-(5,7-dibromoquinolin-8-yl)oxy-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B7502721.png)
